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Compound of Interest

Compound Name: Formyl acetate

Cat. No.: B1329439 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the theoretical studies concerning the

molecular structure and reactivity of formyl acetate (acetic formic anhydride). Due to the

limited number of computational studies focused exclusively on formyl acetate, this document

synthesizes available data and draws upon theoretical analyses of analogous anhydride

systems to present a comprehensive overview of its reactivity, including thermal decomposition,

hydrolysis, and role as a formylating agent.

Molecular Structure and Properties
Formyl acetate (acetic formic anhydride, C₃H₄O₃) is the simplest mixed anhydride, derived

from formic acid and acetic acid. Its reactivity is fundamentally governed by its molecular

structure. Early theoretical studies, supplemented by gas-phase electron diffraction and

infrared spectroscopy, have provided critical insights into its geometry and conformational

preferences.

An important structural study utilized ab-initio calculations at the 4-21G and 6-31G** levels.

These calculations, combined with experimental data, concluded that formyl acetate
predominantly exists in a planar (sp,ap) conformation in the gas phase at room temperature.[1]

This planarity is influenced by an attractive non-bonded interaction between the formyl

hydrogen and the acetyl carbonyl oxygen (H···O=). This interaction makes its structure more

rigid than acetic anhydride but similar to formic anhydride.[1]
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The two carbonyl carbons in formyl acetate present distinct electronic environments. The

formyl carbonyl carbon is generally considered more electrophilic than the acetyl carbonyl

carbon due to the electron-donating effect of the methyl group on the acetyl side. This

electronic difference is a key determinant of its reaction selectivity.

Computational Structural Data
The following table summarizes key geometric parameters derived from ab-initio calculations,

providing a foundational dataset for further theoretical modeling.

Parameter Description
Theoretical Value
(Å or °)

Basis Set
Reference

C(acetyl)-O(ether)

Bond length of the

acetyl carbon to ether

oxygen

~1.41 4-21G, 6-31G

C(formyl)-O(ether)

Bond length of the

formyl carbon to ether

oxygen

~1.38 4-21G, 6-31G

C(acetyl)=O
Bond length of the

acetyl carbonyl
~1.20 4-21G, 6-31G

C(formyl)=O
Bond length of the

formyl carbonyl
~1.19 4-21G, 6-31G

∠ C(acetyl)-O-

C(formyl)

Angle around the

central ether oxygen
~118° 4-21G, 6-31G**

Note: Values are approximate and derived from published structural models.[1] Precise values

depend on the level of theory and basis set used.

Thermal Decomposition (Pyrolysis)
Formyl acetate is known to be thermally unstable, decomposing at temperatures above 60 °C

with the evolution of carbon monoxide.[2] While specific computational studies on its

decomposition mechanism are not available in the literature, plausible pathways can be

proposed based on theoretical studies of analogous compounds like acetic anhydride. The
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thermal decomposition of acetic anhydride is a homogeneous, unimolecular reaction that yields

ketene and acetic acid.[3]

A theoretical study of this process for formyl acetate would likely investigate competing

reaction channels via transition state theory calculations.

Proposed Decomposition Pathways
Three potential unimolecular decomposition pathways are plausible:

Pathway A (Acetic Anhydride Analogy): A six-membered cyclic transition state involving the

transfer of a methyl proton to the formyl carbonyl oxygen, leading to the formation of acetic

acid and ketene.

Pathway B (Decarbonylation): Cleavage of the C(formyl)-O bond followed by the elimination

of carbon monoxide to yield methyl formate, which could further decompose.

Pathway C (Decarboxylation/Decarbonylation): A more complex rearrangement leading to

the formation of methane, carbon dioxide, and carbon monoxide.

Proposed Pyrolysis Pathways for Formyl Acetate

Pathway A Pathway B Pathway C

Formyl Acetate
(CH₃CO-O-CHO)

TS₁

(6-center H-transfer)

ΔE‡₁

TS₂

(C-O Cleavage)

ΔE‡₂

TS₃

(Rearrangement)

ΔE‡₃

Acetic Acid + Ketene
(CH₃COOH + CH₂=C=O)

Methyl Formate + CO
(HCOOCH₃ + CO)

Methane + CO₂ + CO
(CH₄ + CO₂ + CO)
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Caption: Competing unimolecular decomposition pathways of formyl acetate.

A comprehensive theoretical study would calculate the activation barriers (ΔE‡) for each

pathway to determine the kinetically favored route.

Hydrolysis Mechanism
The hydrolysis of acid anhydrides to their constituent carboxylic acids is a fundamental

reaction, typically proceeding via nucleophilic acyl substitution.[4] For formyl acetate, this

reaction yields one equivalent each of formic acid and acetic acid. Computational studies on

related anhydrides have explored both concerted and stepwise mechanisms, often involving

catalysis by additional water molecules.[5][6]

Nucleophilic Acyl Substitution Pathway
The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl

carbons, forming a tetrahedral intermediate. This intermediate then collapses, breaking the

anhydride's C-O-C bond and eliminating a carboxylate as the leaving group. Due to the higher

electrophilicity of the formyl carbon, attack at this position is expected to be kinetically favored.
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Hydrolysis Workflow of Formyl Acetate

Reactants
(Formyl Acetate + H₂O)

Transition State 1
(Nucleophilic Attack)

 k₁

Tetrahedral Intermediate

 

Transition State 2
(Leaving Group Departure)

 k₂

Products
(Acetic Acid + Formic Acid)

 

Click to download full resolution via product page

Caption: Energy profile workflow for the hydrolysis of formyl acetate.

Formylation Reactivity and Selectivity
Formyl acetate is an effective formylating agent for various nucleophiles, including amines and

alcohols.[2][7] A key aspect of its reactivity is the selective transfer of the formyl group over the
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acetyl group. This selectivity is a direct consequence of the structural and electronic properties

of the anhydride.

Factors Governing Regioselectivity
The preferential attack of a nucleophile at the formyl carbonyl is governed by two main factors:

Steric Hindrance: The formyl group (-CHO) is significantly less sterically hindered than the

acetyl group (-COCH₃), providing a more accessible site for nucleophilic attack.

Electrophilicity: The formyl carbon is more electrophilic. The methyl group of the acetyl

moiety acts as an electron-donating group, slightly reducing the partial positive charge on the

acetyl carbonyl carbon compared to the formyl carbon.

Theoretical studies would quantify this by calculating the partial atomic charges (e.g., using

Natural Bond Orbital analysis) on the two carbonyl carbons and by computing the activation

energy barriers for nucleophilic attack at each site. The lower energy barrier would correspond

to the preferred reaction pathway.

Formyl Acetate Nucleophile (Nu:)
Nucleophilic Attack

Attack at Formyl Carbon Attack at Acetyl Carbon

Lower Steric Hindrance
Higher Electrophilicity

Higher Steric Hindrance
Lower Electrophilicity

Formylated Product
(Major)

Acetylated Product
(Minor)

Click to download full resolution via product page

Caption: Logical workflow for the regioselectivity of formylation.

Computational Methodologies
The theoretical study of formyl acetate's reactivity would employ well-established

computational chemistry protocols. These methods are chosen to balance computational cost

with accuracy in describing reaction energetics and mechanisms.

Standard Computational Protocol
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A typical workflow for investigating the reaction mechanisms described above would be as

follows:

Geometry Optimization: The structures of reactants, transition states, intermediates, and

products are optimized using Density Functional Theory (DFT).

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or

first-order saddle points (one imaginary frequency for transition states) and to obtain zero-

point vibrational energies (ZPVE).

Transition State Search: Transition states are located using methods like Synchronous

Transit-Guided Quasi-Newton (STQN) or Berny optimization.

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are

performed to confirm that a located transition state connects the correct reactants and

products.

Energy Refinement: Single-point energy calculations are often performed using higher levels

of theory or larger basis sets to obtain more accurate energy barriers and reaction

enthalpies.

The table below summarizes the computational methods commonly used in theoretical studies

of analogous systems.[6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jp7102897
https://www.researchgate.net/publication/230461430_Computational_study_of_maleamic_acid_cyclodehydration_with_acetic_anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Method/Basis Set Purpose

DFT Functionals B3LYP, M06-2X, ωB97X-D

Geometry optimization,

frequency calculations, and

initial energetics.

Basis Sets
Pople-style: 6-31+G(d,p), 6-

311++G(d,p)Dunning: cc-pVTZ

Defines the set of functions

used to build molecular

orbitals.

High-Level Methods MP2, CCSD(T), CBS-QB3

Accurate single-point energy

calculations for refining

reaction barriers.

Solvent Effects
Polarizable Continuum Model

(PCM, SMD)

Simulates the effect of a

solvent on the reaction

energetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Theoretical Perspectives on the Reactivity of Formyl
Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329439#theoretical-studies-on-the-reactivity-of-
formyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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